molecular formula C19H16N2O4 B2814281 3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-29-4

3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2814281
CAS RN: 883956-29-4
M. Wt: 336.347
InChI Key: BZQRFWBLEJXTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Scientific Research Applications

PARP-1 Inhibition for Cancer Therapy

Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair. PARP-1 inhibitors have been investigated as potential anti-cancer agents. Researchers synthesized a novel series of pyrano [2,3-d]pyrimidine-2,4-dione analogues, including our compound of interest . Notably:

Kinase Inhibition

A specific derivative, 3-pyridylfuro [2,3-d]pyrimidine , demonstrated selective and potent inhibitory activity against GSK-3β kinase . This finding suggests potential applications in kinase-targeted therapies.

Mechanism of Action

Target of Action

The primary target of 3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Result of Action

The compound’s action results in genomic dysfunction and cell death . It has shown promising activity where some analogues emerged as potent PARP-1 inhibitors and exhibited high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .

properties

IUPAC Name

3-butyl-2-(furan-2-yl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-3-10-21-17(14-9-6-11-24-14)20-18-15(19(21)23)16(22)12-7-4-5-8-13(12)25-18/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRFWBLEJXTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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